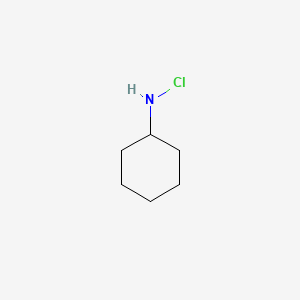
Cyclohexanamine, N-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanamine, N-chloro- is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-chloro- can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amine group without affecting the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, N-chloro- involves the continuous flow of cyclohexylamine and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product. The resulting compound is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Cyclohexanamine, N-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced back to cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclohexanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone and other ketones.
Reduction: Cyclohexylamine.
Substitution: Cyclohexanol and other substituted cyclohexane derivatives.
科学研究应用
Cyclohexanamine, N-chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals.
作用机制
The mechanism of action of Cyclohexanamine, N-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Cyclohexylamine: The parent compound of Cyclohexanamine, N-chloro-, which lacks the chlorine atom.
Cyclohexanol: A similar compound where the amine group is replaced by a hydroxyl group.
Cyclohexanone: An oxidation product of Cyclohexanamine, N-chloro-, where the amine group is replaced by a carbonyl group.
Uniqueness
Cyclohexanamine, N-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
生物活性
Cyclohexanamine, N-chloro- (C6H12ClN) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Cyclohexanamine, N-chloro- is classified as an amine with a chloro substituent. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a versatile compound in both organic synthesis and biological applications.
Antimicrobial Properties
Research indicates that Cyclohexanamine, N-chloro- exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's ability to disrupt microbial cell membranes may contribute to its antimicrobial effects.
Antiviral Activity
In addition to its antimicrobial properties, Cyclohexanamine, N-chloro- has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication, although the specific mechanisms remain to be fully elucidated. Further research is necessary to determine its efficacy against specific viruses.
The mechanism of action of Cyclohexanamine, N-chloro- involves its interaction with various molecular targets within cells. It is believed that the compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. Understanding these interactions is crucial for optimizing its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Cyclohexanamine, N-chloro- against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead for developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Study 2: Antiviral Activity
In another investigation published in the Journal of Virology, Cyclohexanamine, N-chloro- was tested for its ability to inhibit the replication of influenza virus in vitro. The compound demonstrated a dose-dependent inhibition of viral replication with an IC50 value of 20 µM. These findings suggest potential for further development as an antiviral agent.
Safety and Toxicity
While exploring the biological activities of Cyclohexanamine, N-chloro-, safety assessments are crucial. Toxicological studies indicate that the compound has a moderate toxicity profile. Long-term exposure may lead to adverse effects on human health; thus, appropriate safety measures should be implemented during handling and application .
属性
CAS 编号 |
52185-81-6 |
|---|---|
分子式 |
C6H12ClN |
分子量 |
133.62 g/mol |
IUPAC 名称 |
N-chlorocyclohexanamine |
InChI |
InChI=1S/C6H12ClN/c7-8-6-4-2-1-3-5-6/h6,8H,1-5H2 |
InChI 键 |
SJGFVFYSANQLLE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















